3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid suggests that it is a chlorinated derivative with a methyl group and a carboxylic acid functionality.
Synthesis Analysis
The synthesis of chlorinated oxazole derivatives can be achieved through the chlorination of related compounds. For instance, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid at temperatures ranging from 50 to 60°C can lead to the formation of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides . Although the paper does not directly discuss the synthesis of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. The chlorine atom in the 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid is likely to influence the reactivity of the compound due to its electronegative nature, which can affect the electron distribution within the molecule.
Chemical Reactions Analysis
The reactivity of the chlorine atom in chlorinated oxazole derivatives is an important aspect of their chemical behavior. In the case of 5-chloro-1,3-oxazole-4-carboxamides, the chlorine atom's reactivity with various nucleophiles such as N-, O-, and S-nucleophiles has been investigated . This suggests that the chlorine atom in 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid could also undergo similar reactions, potentially leading to a variety of substituted derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid are not detailed in the provided papers, we can infer that the presence of the chloro and carboxylic acid groups would impart certain characteristics. For example, the carboxylic acid group is typically associated with higher acidity and the potential for intermolecular hydrogen bonding, which can affect solubility and melting point. The chloro group can make the compound more reactive towards nucleophilic substitution reactions.
Relevant Case Studies
Although the provided papers do not mention case studies involving 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, they do discuss the synthesis and biological properties of related compounds. For example, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid have been synthesized and shown to exhibit psychotropic and cytostatic activity . This indicates that chlorinated oxazole derivatives can have significant biological activities, which could be relevant for the development of pharmaceuticals or agrochemicals.
properties
IUPAC Name |
3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZIRCPVAERRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633364 |
Source
|
Record name | 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
16880-29-8 |
Source
|
Record name | 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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